PR antagonist 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

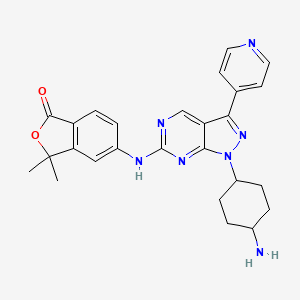

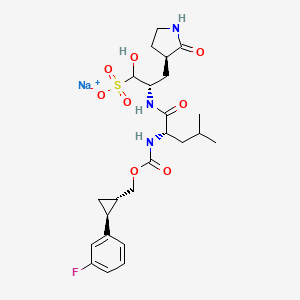

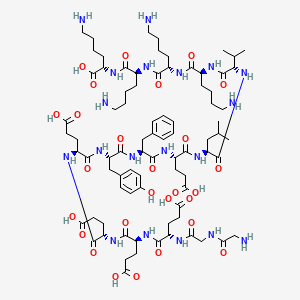

PR antagonist 1: is a selective progesterone receptor antagonist. Progesterone receptors play a crucial role in various physiological systems, including female reproduction and the central nervous system. This compound is used in the research of progesterone-related diseases such as endometriosis and uterine fibroids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of PR antagonist 1 involves the development of a practical synthesis of the progesterone receptor antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods: : Industrial production methods for this compound are not extensively documented in the literature. the synthesis process would likely involve scaling up the laboratory procedures to industrial levels, ensuring the purity and yield of the compound are maintained.

Analyse Chemischer Reaktionen

Types of Reactions: : PR antagonist 1 undergoes various chemical reactions, including substitution reactions, where functional groups on the molecule are replaced with other groups. It can also undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts. The reaction conditions can vary, but they often involve controlled temperatures and pressures to ensure the desired reaction occurs efficiently.

Major Products Formed: : The major products formed from the reactions involving this compound depend on the specific reaction being carried out. For example, substitution reactions may result in the formation of derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry: : In chemistry, PR antagonist 1 is used as a tool to study the structure-activity relationships of progesterone receptor antagonists. It helps researchers understand how modifications to the molecular structure affect the compound’s activity and selectivity .

Biology: : In biology, this compound is used to investigate the role of progesterone receptors in various physiological processes. It helps researchers study the effects of progesterone receptor antagonism on cellular functions and signaling pathways .

Medicine: : In medicine, this compound is being explored for its potential therapeutic applications in treating progesterone-related diseases such as endometriosis, uterine fibroids, and hormone-dependent cancers . It has shown promising results in preclinical models and clinical studies .

Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs targeting progesterone receptors. It serves as a lead compound for designing and synthesizing more potent and selective progesterone receptor antagonists .

Wirkmechanismus

PR antagonist 1 exerts its effects by binding to the progesterone receptor and preventing progesterone from activating the receptor . This inhibition blocks the downstream signaling pathways that are normally activated by progesterone, leading to changes in gene expression and cellular functions. The molecular targets and pathways involved include the progesterone response elements within the promoter region of target genes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: : Similar compounds to PR antagonist 1 include other progesterone receptor antagonists such as mifepristone, onapristone, and ulipristal acetate . These compounds share similar mechanisms of action but may differ in their potency, selectivity, and clinical applications.

Uniqueness: : this compound is unique in its chemical structure and selectivity for the progesterone receptor. It belongs to a novel class of nonsteroidal progesterone receptor antagonists with a phenanthridinone skeleton, which distinguishes it from other nonsteroidal PR antagonists . This unique structure contributes to its high selectivity and potent antagonistic activity.

Eigenschaften

Molekularformel |

C18H21N3O3S |

|---|---|

Molekulargewicht |

359.4 g/mol |

IUPAC-Name |

4-[5-cyclopropyl-3-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile |

InChI |

InChI=1S/C18H21N3O3S/c1-11-7-15(8-12(2)16(11)9-19)24-18-13(3)20-21(10-25(4,22)23)17(18)14-5-6-14/h7-8,14H,5-6,10H2,1-4H3 |

InChI-Schlüssel |

LBMVEJSOQQOLHM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1C#N)C)OC2=C(N(N=C2C)CS(=O)(=O)C)C3CC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-[6,7-dimethoxy-4-[(1-methylpiperidin-4-yl)amino]quinazolin-2-yl]phenyl]prop-2-enamide](/img/structure/B12389186.png)

![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)

![N'-[2-[[5-[[(2S)-2-[[(2S)-2-acetamido-6-[[2-[[4-[2-(1H-imidazol-5-yl)ethylamino]-4-oxobutanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-amino-6-oxohexyl]amino]-2-oxoethyl]-N-[2-(1H-imidazol-5-yl)ethyl]butanediamide](/img/structure/B12389259.png)